trans-N-Boc-1,4-cyclohexanediamine

Descripción general

Descripción

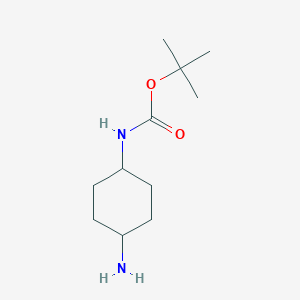

trans-N-Boc-1,4-cyclohexanediamine: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is a derivative of cyclohexanediamine, where the amino groups are protected by tert-butoxycarbonyl (Boc) groups. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Boc-1,4-cyclohexanediamine typically involves the reaction of trans-1,4-cyclohexanediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable solvent such as methanol . The reaction is carried out at 0°C and then stirred at room temperature for 16 hours. The product is then purified to obtain this compound with a yield of approximately 86% .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Protection and Deprotection Reactions

The Boc (tert-butoxycarbonyl) group serves as a transient protecting group for amines, enabling selective reactivity during multi-step syntheses.

Boc Deprotection

- Reaction Conditions : Acidic hydrolysis (e.g., HCl in dioxane, TFA) removes the Boc group, regenerating the primary amine.

- Example :

Selective Protection

- Method : The Boc group is introduced via reaction with Boc anhydride (Boc₂O) in methanol at 0–20°C for 16 hours .

Nucleophilic Substitution Reactions

The secondary amine (unprotected) participates in nucleophilic substitutions, forming C–N bonds.

Imidazolo[1,5-f]pteridine Formation

- Process : Reacted with 3-chloro-5,6-dihydroimidazolo precursors under mild conditions to form fused heterocycles.

- Key Feature : Epimerization-free synthesis at room temperature .

- Yield : >80% for chiral derivatives .

Piperazine Ring Formation

- Application : Used in synthesizing aniline derivatives with trans-1,4-cyclohexyl diamine motifs for kinase inhibitors .

Catalytic Hydrogenolysis

The Boc group remains stable under hydrogenation conditions, enabling selective reductions.

| Substrate | Catalyst | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| N-Boc-protected intermediates | Pd/C (10%) | H₂ (1 atm), MeOH, 25°C | Debenzylated amines | 90–95% |

Mechanistic Insights

- Steric Effects : The trans-1,4-cyclohexane backbone minimizes steric hindrance, favoring regioselective reactions at the secondary amine .

- Boc Stability : Resists hydrolysis under basic conditions but cleaves readily in acidic media, enabling orthogonal protection strategies .

Reaction Optimization Data

Recent studies highlight solvent and temperature dependencies:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | MeOH > DMF > THF | Higher polarity improves Boc activation . |

| Temperature | 0–25°C | Prevents Boc group degradation . |

Challenges and Solutions

Aplicaciones Científicas De Investigación

Pharmaceutical Development

trans-N-Boc-1,4-cyclohexanediamine serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its applications include:

- Synthesis of Complex Molecules : The compound is utilized to create complex molecules that target specific biological pathways, enhancing drug efficacy and specificity. For instance, it has been employed in the development of V1A receptor antagonists, which are relevant in treating conditions such as hypertension and anxiety disorders .

- Chiral Auxiliary in Asymmetric Synthesis : It is also used as a chiral auxiliary, aiding in the production of enantiomerically pure compounds essential for drug formulation .

Polymer Chemistry

In polymer chemistry, this compound contributes to the development of specialty polymers with enhanced properties:

- Material Properties : The compound improves flexibility and strength in polymers, which are critical in applications like coatings and adhesives. This enhancement allows for better performance in various industrial applications .

Ligand Design

Researchers employ this compound in the design of ligands for metal catalysts:

- Catalytic Reactions : Its role as a ligand improves reaction efficiency and selectivity in organic synthesis. This application is particularly significant in producing enantiomerically pure compounds necessary for pharmaceuticals .

Bioconjugation

The compound is valuable in bioconjugation processes:

- Targeted Drug Delivery : It facilitates the attachment of biomolecules to drug carriers, enhancing targeted delivery systems in therapeutic applications. This capability is crucial for improving the efficacy of treatments while minimizing side effects .

Research in Organic Synthesis

This compound acts as a versatile building block:

- Construction of Complex Structures : It aids researchers in constructing complex structures essential for various chemical research projects. Its versatility makes it a preferred choice among chemists working on innovative synthetic routes .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for synthesizing drugs targeting specific biological pathways | Enhanced drug efficacy and specificity |

| Polymer Chemistry | Used in developing specialty polymers | Improved flexibility and strength |

| Ligand Design | Design of ligands for metal catalysts | Increased reaction efficiency and selectivity |

| Bioconjugation | Attachment of biomolecules to drug carriers | Enhanced targeted delivery |

| Organic Synthesis | Building block for constructing complex structures | Versatile use in various chemical research |

Case Studies

- V1A Receptor Antagonists : Research involving this compound has led to the development of effective V1A receptor antagonists that show promise in treating anxiety disorders. The compound's role as an intermediate has been pivotal in synthesizing these agents with improved pharmacokinetic profiles .

- Specialty Polymers : Studies have demonstrated that incorporating this compound into polymer formulations significantly enhances mechanical properties, making them suitable for high-performance applications such as automotive coatings and biomedical devices .

- Asymmetric Synthesis : In asymmetric synthesis research, this compound has been successfully applied as a chiral auxiliary to produce enantiomerically pure compounds, which are critical for developing new therapeutic agents .

Mecanismo De Acción

The mechanism of action of trans-N-Boc-1,4-cyclohexanediamine is primarily related to its role as an intermediate in the synthesis of bioactive compounds. The Boc-protected amino groups provide stability during synthetic processes and can be selectively deprotected to yield the active amine . The molecular targets and pathways involved depend on the specific bioactive compound being synthesized .

Comparación Con Compuestos Similares

trans-1,4-cyclohexanediamine: The parent compound without Boc protection.

trans-N-Boc-1,2-cyclohexanediamine: A similar compound with Boc protection on the 1,2-positions of cyclohexanediamine.

Uniqueness: trans-N-Boc-1,4-cyclohexanediamine is unique due to its specific Boc protection on the 1,4-positions, which provides distinct reactivity and stability compared to other Boc-protected cyclohexanediamines .

Propiedades

Número CAS |

195314-59-1 |

|---|---|

Fórmula molecular |

C11H23N2O2+ |

Peso molecular |

215.31 g/mol |

Nombre IUPAC |

[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]azanium |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/p+1 |

Clave InChI |

FEYLUKDSKVSMSZ-UHFFFAOYSA-O |

SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N |

SMILES canónico |

CC(C)(C)OC(=O)NC1CCC(CC1)[NH3+] |

Pictogramas |

Environmental Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.